- The synthesis and reactions of alkynylboranes and "ate" complexes1976, , ,,
Cas no 931-48-6 (Ethynylcyclohexane)
Ethynylcyclohexane structure
Ethynylcyclohexane Properties
Names and Identifiers
-
- Ethynylcyclohexane
- Cyclohexane, ethynyl-
- Cyclohexylacetylene
- Ethynylcyclohexane (ACI)
- 1-Cyclohexylethyne
- Cyclohexylethyne
- Ethyne, cyclohexyl-
- NS00039526
- CYCLOHEXYL ACETYLENE
- Cyclohexylacetylene, 98%
- C8H12
- F16297
- EINECS 213-236-6
- 931-48-6
- DTXSID30239265
- EN300-192818
- MFCD00001513
- AKOS015888167
- ethynyl-cyclohexane
- AS-47825
- DB-004024
- Z1255457380
- CS-W022720
- Prothizinic acid; Protizinic acid
- +Expand
-
- MFCD00001513
- SSDZYLQUYMOSAK-UHFFFAOYSA-N
- 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
- C#CC1CCCCC1
Computed Properties
- 108.09400
- 0
- 0
- 0
- 108.094
- 8
- 98.5
- 0
- 0
- 0
- 0
- 0
- 1
- 3.1
- nothing
- 0
- 0A^2
Experimental Properties
- 2.19990
- 0.00000
- n20/D 1.4540(lit.)
- Immiscible with water.
- 130-132 °C(lit.)
- Fahrenheit: 64.4 ° f < br / > Celsius: 18 ° C < br / >
- Colorless Transparent Liquid
- Not determined
- 0.828 g/mL at 25 °C(lit.)
Ethynylcyclohexane Security Information
Ethynylcyclohexane Customs Data
- 2902199090
-
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Ethynylcyclohexane Price
Ethynylcyclohexane Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; overnight, 25 °C
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approachTetrahedron Letters, 2000, 41(21), 4007-4009,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- An Alternative Approach for the Conversion of Aldehydes to Terminal AlkynesJournal of Organic Chemistry, 1999, 64(18), 6918-6920,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 80 °C
Reference
- Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAFTetrahedron Letters, 2008, 49(48), 6794-6796,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
Reference
- A Practical Preparation of Terminal Alkynes from AldehydesJournal of Organic Chemistry, 2000, 65(6), 1889-1891,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
Reference
- Reductions with samarium(II) iodideOrganic Reactions (Hoboken, 1994, 46,,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
Reference
- Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzeneJournal of the Chemical Society, 1992, (3), 219-20,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ; 18 h, -10 °C; 1 - 2 h, rt
Reference
- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compoundsSynlett, 2009, (4), 558-561,
Synthetic Circuit 10
Reaction Conditions
Reference
- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynesJournal of the Chemical Society, 1994, (10), 1281-4,
Synthetic Circuit 11
Reaction Conditions
Reference
- Reaction of cyclohexylacetylene with lower saturated monobasic acidsZhurnal Obshchei Khimii, 1957, 27, 1185-7,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , Water , Cuprous chloride Solvents: Dimethylformamide ; 12 h, 120 °C
Reference
- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene sourceOrganic Chemistry Frontiers, 2020, 7(4), 702-708,
Synthetic Circuit 13
Reaction Conditions
Reference
- Convenient two-step conversion of acid chlorides to terminal alkynesSynlett, 1990, (4),,
Synthetic Circuit 14
Reaction Conditions
1.1 -
1.2 Reagents: Iodine
1.2 Reagents: Iodine
Reference
- Acetylenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
Reference
- Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysisChemical Communications (Cambridge, 2022, 58(85), 11937-11940,
Synthetic Circuit 16
Reaction Conditions
Reference
- Synthesis of linear alkynes by rearrangementScience of Synthesis, 2008, 43, 469-554,
Synthetic Circuit 17
Reaction Conditions
Reference
- Product class 8: linear alkynes: synthesis by eliminationScience of Synthesis, 2008, 43, 435-467,
Synthetic Circuit 18
Reaction Conditions
1.1 -
1.2 Catalysts: Iodine
1.2 Catalysts: Iodine
Reference
- Acetylenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Nitrogen
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
Reference
- Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexeneOrganic Syntheses, 1986, 64, 44-9,
Ethynylcyclohexane Raw materials
- Lithium acetylide(Li(C2H)) (9CI)
- Ethyl 3-cyclohexyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate
- Borinic acid, B-cyclohexyl-B-(1,1,2-trimethylpropyl)-, methyl ester
- Cyclohexane, [2-[tris(1-methylethyl)silyl]ethynyl]-
- Cyclohexanemethanol, α-(dichloromethyl)-, 1-(4-methylbenzenesulfonate)
- Cyclohexanone p-Toluenesulfonylhydrazone
- Cyclohexane, (2,2-dibromoethenyl)-
- Cyclohexane, [(1Z)-2-iodoethenyl]-
- Lithium Acetylide-ethylenediamine (1:1)
- 1-cyclohexylethan-1-one
Ethynylcyclohexane Preparation Products
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Ethynylcyclohexane Related Literature
-
1. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group
-
Vito Fiandanese,Silvia Maurantonio,Angela Punzi,Giacomo G. Rafaschieri Org. Biomol. Chem. 2012 10 1186
-
3. Azine-N-oxides as effective controlling groups for Rh-catalysed intermolecular alkyne hydroacylationDaniel F. Moseley,Jagadeesh Kalepu,Michael C. Willis Chem. Sci. 2021 12 13068
-
Jean Demaison,Natalja Vogt,Rizalina Tama Saragi,Marcos Juanes,Heinz Dieter Rudolph,Alberto Lesarri Phys. Chem. Chem. Phys. 2019 21 19732
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Maciej Skrodzki,Samanta Witomska,Piotr Pawlu? Dalton Trans. 2018 47 5948
-
Alexei V. Marchenko,Hélène Gérard,Odile Eisenstein,Kenneth G. Caulton New J. Chem. 2001 25 1244
-
Manoj Trivedi,Gurmeet Singh,Abhinav Kumar,Nigam P. Rath Dalton Trans. 2015 44 20874
-
Arunachalam Sagadevan,Ayyakkannu Ragupathi,Chun-Cheng Lin,Jih Ru Hwu,Kuo Chu Hwang Green Chem. 2015 17 1113
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Dodla S. Rao,Thurpu R. Reddy,Sudhir Kashyap Org. Biomol. Chem. 2018 16 1508
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Alessandra Cavarzan,Joost N. H. Reek,Francesco Trentin,Alessandro Scarso,Giorgio Strukul Catal. Sci. Technol. 2013 3 2898
Recommended suppliers
Amadis Chemical Company Limited
(CAS:931-48-6)Ethynylcyclohexane
99%
25g
441.0